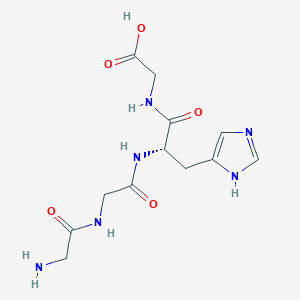

H-Gly-Gly-His-Gly-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O5/c13-2-9(19)15-4-10(20)18-8(1-7-3-14-6-17-7)12(23)16-5-11(21)22/h3,6,8H,1-2,4-5,13H2,(H,14,17)(H,15,19)(H,16,23)(H,18,20)(H,21,22)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGNJJXHZZTKQI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60926075 | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128114-56-7 | |

| Record name | N-(N-(N-Glycylglycyl)-L-histidyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128114567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Peptide Synthesis Methodologies for H Gly Gly His Gly Oh

Classical Solution-Phase Peptide Synthesis Approaches

Classical solution-phase peptide synthesis involves the stepwise coupling of amino acids or peptide fragments in a homogeneous solution. This method is particularly suitable for the synthesis of short peptides and can be advantageous for large-scale production due to easier scale-up compared to solid-phase methods. The synthesis of H-Gly-Gly-His-Gly-OH in solution would typically proceed through a series of coupling and deprotection steps, usually starting from the C-terminus (Gly).

The process requires careful selection of protecting groups for the α-amino group of the incoming amino acid and the side chain of histidine to prevent unwanted side reactions. Common protecting groups like Boc (tert-butyloxycarbonyl) or Z (benzyloxycarbonyl) for the α-amino group and potentially Trt (trityl) or other suitable groups for the imidazole (B134444) nitrogen of histidine would be employed peptide.com. Coupling reagents, such as carbodiimides (e.g., DCC or DIC) often in combination with additives like HOBt or HOAt to suppress racemization, or activated esters, would be used to form the peptide bonds peptide.com.

For the synthesis of this compound, a possible strategy would involve the sequential coupling of protected amino acids:

Protection of Gly-OH at the C-terminus.

Coupling of protected His to the C-terminal Gly.

Deprotection of the α-amino group of His.

Coupling of protected Gly to the His-Gly segment.

Deprotection of the α-amino group of the second Gly.

Coupling of protected Gly to the Gly-His-Gly segment.

Final deprotection of all temporary and permanent protecting groups to yield the free tetrapeptide this compound.

Fragment condensation, where pre-synthesized protected peptide fragments are coupled, could also be applied. For instance, a protected Gly-Gly fragment could be coupled with a protected His-Gly fragment. This approach can be beneficial for larger peptides but requires efficient synthesis and purification of the intermediate fragments.

While solution phase synthesis can yield high-purity peptides, it often involves extensive purification steps after each coupling reaction, which can be time-consuming and lead to product loss. ebi.ac.uk mentions the liquid-phase synthesis of Gly-His-Lys, highlighting the applicability of this method to similar peptides.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS), introduced by Merrifield, is a widely used technique for peptide synthesis, particularly for research purposes and the production of complex sequences. core.ac.uk In SPPS, the C-terminal amino acid is anchored to an insoluble solid support (resin), and the peptide chain is built stepwise by the sequential addition of protected amino acids. This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple washing steps after each reaction cycle. core.ac.uk

For the synthesis of this compound using SPPS, the C-terminal Gly would be attached to a functionalized resin, such as Wang resin or Rink amide resin, depending on the desired C-terminal functionality (free acid or amide). The synthesis would then proceed in the N-terminal direction:

Loading of the C-terminal Gly onto the resin.

Removal of the temporary α-amino protecting group (e.g., Fmoc or Boc) from the resin-bound Gly. iris-biotech.de, google.com

Coupling of the protected His amino acid to the deprotected Gly-resin using coupling reagents like DIC/HOBt, HBTU, or PyBOP. researchgate.net

Washing steps to remove excess reagents and byproducts.

Removal of the α-amino protecting group from His.

Coupling of the second protected Gly.

Washing steps and removal of the α-amino protecting group.

Coupling of the N-terminal protected Gly.

Washing steps.

Cleavage of the fully protected peptide from the resin and simultaneous removal of side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA-based mixtures for Fmoc chemistry). google.com, researchgate.net

SPPS allows for automation and the use of excess reagents to drive reactions to completion, generally resulting in higher yields and purity compared to manual solution-phase synthesis, especially for longer or more complex peptides. core.ac.uk The synthesis of other tetrapeptides and peptides containing glycine (B1666218) and histidine using SPPS has been reported, supporting its applicability to this compound. researchgate.net, google.com, acs.org

Orthogonal Protecting Group Strategies in Oligopeptide Synthesis

Orthogonal protecting group strategies are crucial in both solution and solid-phase peptide synthesis to selectively deprotect specific functional groups without affecting others. iris-biotech.de, biosynth.com This selectivity is essential for controlled stepwise elongation and for the potential incorporation of modified amino acids or cyclization. The most common orthogonal strategy in SPPS is the Fmoc/tBu strategy. iris-biotech.de

In the Fmoc/tBu strategy, the α-amino group is protected with the Fmoc group, which is labile to mild bases (e.g., piperidine), while side-chain functional groups are protected with tBu-based groups, which are acid-labile (e.g., removed by TFA). iris-biotech.de, biosynth.com For this compound synthesis using Fmoc/tBu SPPS:

The α-amino groups of all three Gly residues and the His residue would be protected with Fmoc during the coupling cycles.

The imidazole nitrogen of histidine requires side-chain protection to prevent side reactions and racemization during coupling. Common acid-labile protecting groups for histidine in Fmoc SPPS include Trt (trityl) or Mtt (4-methyltrityl). peptide.com Thus, Fmoc-His(Trt)-OH or Fmoc-His(Mtt)-OH would likely be used.

The C-terminal carboxyl group would be linked to the resin, typically via an ester linkage for acid-labile resins like Wang or 2-Chlorotrityl chloride resin. google.com, researchgate.net

The stepwise synthesis involves repetitive cycles of Fmoc deprotection with a base, washing, coupling of the next Fmoc-amino acid (with protected side chain if necessary) using activating agents, and washing. google.com After the peptide chain is assembled, the peptide is cleaved from the resin and all acid-labile side-chain protecting groups are removed simultaneously using a strong acid cocktail, usually containing TFA, scavengers (like TIPS or EDT) to trap carbocations, and water. google.com, google.com

Another orthogonal strategy is the Boc/Bn strategy, where the α-amino group is protected with Boc (acid-labile, removed by TFA), and side chains are protected with benzyl-based groups (acid-labile, removed by stronger acids like HF or HBr, or by hydrogenolysis). biosynth.com, peptide.com While less common for routine SPPS than Fmoc/tBu, Boc chemistry is also a viable approach and utilizes different side-chain protecting groups for histidine, such as Dnp or Bom. peptide.com

The choice of protecting groups and strategy depends on the specific amino acid sequence, the desired purity, and the scale of synthesis. The need for side-chain protection for histidine in peptide synthesis is well-established due to its reactive imidazole ring. core.ac.uk, peptide.com

On-Surface Peptide Synthesis for Biosensor and Materials Science Applications

On-surface peptide synthesis involves the formation of peptide chains directly on a solid surface, often for applications in biosensors, arrays, or functional materials. This technique allows for precise spatial control of peptide immobilization and can be used to create patterned peptide surfaces.

The synthesis of this compound on a surface would adapt principles from SPPS, but with the solid support being the functionalized surface itself (e.g., gold, glass, or polymers). The surface needs to be functionalized with linker molecules that can serve as the starting point for peptide elongation. nih.gov

For example, if synthesizing on a gold surface, a self-assembled monolayer (SAM) of alkanethiols with terminal functional groups (such as carboxyl or amino groups) can be used as the solid support. nih.gov If a carboxyl-terminated SAM is used, the C-terminal Gly would be coupled to the surface via an amide or ester bond. The peptide chain would then be synthesized stepwise using protected amino acids and coupling reagents, similar to standard SPPS procedures.

The synthesis of the tripeptide Gly-Gly-His on gold surfaces modified with mixed self-assembled monolayers has been demonstrated. nih.gov This study shows that amino acids can be attached to the functionalized surface and sequential coupling can occur. The presence of a diluting, unreactive molecule in the SAM can help reduce steric crowding and improve coupling efficiency. nih.gov

Advanced Spectroscopic Characterization of H Gly Gly His Gly Oh and Its Complexes

Electronic Spectroscopy Applications in Peptide-Metal Interactions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy, are powerful tools for investigating the interactions between peptides and metal ions. These techniques can reveal the formation of metal complexes, the stoichiometry of binding, the coordination environment around the metal ion, and conformational changes in the peptide upon metal binding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complex Formation and Speciation

UV-Vis spectroscopy is widely employed to study the formation and speciation of metal complexes with peptides, including those containing glycine (B1666218) and histidine residues nih.govresearchgate.netubbcluj.roresearchgate.netmdpi.compsu.edu. The electronic transitions within the peptide and the metal ion are sensitive to changes in their chemical environment upon complex formation.

When a peptide like GGHG binds to a metal ion, new absorption bands may appear in the UV-Vis spectrum, or existing bands may shift in wavelength and change in intensity (hyperchromic or hypochromic effects) ubbcluj.ro. These spectral changes are indicative of coordination events and can be used to monitor the complex formation process as a function of parameters such as pH, metal-to-ligand ratio, and concentration nih.govresearchgate.netmdpi.compsu.edu.

Studies on related peptides, such as Gly-Gly-His (GGH) and glycyl-L-histidylglycine (GHG), demonstrate the utility of UV-Vis spectroscopy in characterizing their copper(II) complexes researchgate.netmdpi.compsu.edu. For instance, the formation of a Cu(II)-GGH complex involves coordination through the N-terminal amine, two deprotonated peptide amides, and the histidine imidazole (B134444) nitrogen, resulting in characteristic UV-Vis spectral features researchgate.netpsu.edu. Similarly, UV-Vis spectrophotometry has been used to study copper(II) complexes with tripeptides containing glycine or sarcosine (B1681465) and histidine, revealing different species formed depending on pH and ligand composition mdpi.com. The position of the d-d band in the visible spectrum can provide information about the coordination environment, such as the number and type of coordinating atoms psu.eduuq.edu.au.

Data from UV-Vis studies can be analyzed to determine the stoichiometry of the metal-peptide complexes formed in solution nih.gov. Furthermore, by studying the spectral changes over a range of pH values, researchers can determine the different complex species that exist at various pH levels (speciation) and their relative stabilities nih.govmdpi.compsu.edu.

Circular Dichroism (CD) Spectroscopy for Conformational Changes and Chirality

Circular Dichroism (CD) spectroscopy is a valuable technique for probing the conformational changes of peptides and proteins, as well as the chirality induced or affected by metal binding ubbcluj.rouq.edu.aursc.orgresearchgate.netnih.gov. CD measures the differential absorption of left and right circularly polarized light, which is sensitive to the secondary structure and the spatial arrangement of chromophores.

Peptides, even those composed primarily of achiral amino acids like glycine, can adopt specific conformations in solution or upon binding to metal ions. The presence of chiral amino acids like histidine in GGHG contributes to its intrinsic chirality. Metal complexation can induce or alter the conformation of the peptide backbone and side chains, leading to characteristic changes in the CD spectrum, particularly in the far-UV region (sensitive to peptide backbone conformation) and the near-UV region (sensitive to aromatic side chains and the metal coordination environment) uq.edu.aunih.gov.

Studies on copper(II) complexes with histidine-containing peptides, including tripeptides with glycine or alanine (B10760859), have utilized CD spectroscopy to understand the coordination mode of the metal ion and the resulting peptide conformation rsc.orgnih.gov. CD spectra can provide insights into the involvement of different donor atoms (amine, amide, imidazole) in metal binding and how this binding affects the peptide's secondary structure nih.gov. For example, CD spectral changes with increasing pH have been used to suggest the coordination environment around copper(II) in complexes with glycyl-L-histidylglycine psu.edu. The chirality of the amino acid residues and their position within the peptide sequence can significantly influence the CD spectrum of the metal complex researchgate.netnih.gov.

CD spectroscopy is particularly useful for studying the speciation of metal-peptide complexes in solution, as different complex species can exhibit distinct CD signatures psu.edunih.gov. Temperature-dependent CD measurements can also provide thermodynamic and structural information about the isomers formed in metal-peptide systems rsc.org.

Vibrational Spectroscopy Techniques for Structural Elucidation

Vibrational spectroscopy techniques, such as Infrared (IR) and IR Multiple-Photon Dissociation (IRMPD) action spectroscopy, provide detailed information about the vibrational modes of a molecule. These modes are highly sensitive to the molecular structure, including the conformation of the peptide backbone, the presence of hydrogen bonds, and interactions with other molecules or ions.

Infrared (IR) and Linear-Dichroic Infrared (IR-LD) Spectroscopy for Amide Bond Conformation and Hydrogen Bonding

Infrared (IR) spectroscopy is a fundamental technique for studying the vibrational properties of peptides, offering insights into the conformation of amide bonds and the nature of hydrogen bonding interactions beilstein-journals.orgresearchgate.netberkeley.edunih.govresearchgate.netacs.orglew.ro. The amide I band (primarily C=O stretching vibration) and amide II band (primarily N-H bending and C-N stretching vibrations) are particularly sensitive to the secondary structure of the peptide backbone and the hydrogen bonding network berkeley.eduacs.orglew.ro.

In peptides like GGHG, the positions and intensities of the amide bands in the IR spectrum can indicate the presence of different conformations (e.g., extended, turns) and the extent of hydrogen bonding between amide groups or with solvent molecules berkeley.eduacs.org. For instance, lower wavenumbers for amide A (N-H stretching) and amide I bands are indicative of stronger hydrogen bonding berkeley.edu.

Linear-Dichroic Infrared (IR-LD) spectroscopy is a variation of IR spectroscopy applied to oriented samples, such as peptides aligned in a stretched film or a liquid crystalline matrix researchgate.netnih.govresearchgate.net. By measuring the absorption of polarized IR light parallel and perpendicular to the orientation axis, IR-LD spectroscopy can provide information about the orientation of specific functional groups, such as amide bonds, relative to the orientation axis researchgate.netnih.gov. This technique has been used to study the structural organization of glycine-containing peptides and their hydrochlorides in the solid state nih.gov. Studies on glycyl-glycine.HCl (GGH.HCl) have utilized IR-LD spectroscopy in conjunction with theoretical calculations to predict and experimentally determine the disposition of amide fragments nih.gov. The comparison of experimental IR-LD data with theoretical calculations can help in elucidating the preferred conformations and the arrangement of peptide chains in oriented samples nih.govresearchgate.net.

IR Multiple-Photon Dissociation (IRMPD) Action Spectroscopy for Gas-Phase Conformer Analysis

IR Multiple-Photon Dissociation (IRMPD) action spectroscopy is a powerful technique for studying the vibrational spectra and conformations of isolated molecules, including peptides, in the gas phase hhu.denih.govacs.orgnsf.govrsc.org. In IRMPD, ions are irradiated with tunable infrared light, and absorption of multiple photons leads to fragmentation. The fragmentation yield is measured as a function of the IR wavelength, producing an action spectrum that reflects the vibrational absorption spectrum of the isolated ion.

IRMPD action spectroscopy is particularly useful for characterizing the different conformers that a flexible molecule like a peptide can adopt in the absence of solvent effects hhu.denih.govacs.org. By comparing the experimental IRMPD spectrum with theoretical IR spectra calculated for various predicted conformers, the structures present in the gas phase can be identified hhu.deacs.orgnsf.govrsc.org.

Magnetic Resonance Spectroscopies for Molecular Structure and Dynamics

Magnetic Resonance Spectroscopies, including Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), provide detailed information about the electronic and molecular structure, as well as the dynamics of peptides and their complexes.

NMR spectroscopy is a versatile technique that can provide atomic-level insights into the solution structure, conformation, dynamics, and interactions of peptides mdpi.combeilstein-journals.orglouisville.edubiosynth.comchemicalbook.comnih.govnih.govresearchgate.netpnas.org. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), the three-dimensional structure and conformational preferences of GGHG in solution can be determined nih.govpnas.org. NMR is also sensitive to molecular dynamics on various timescales, providing information about the flexibility of the peptide backbone and side chains nih.govresearchgate.net.

NMR spectroscopy is particularly useful for studying peptide-metal interactions. Changes in chemical shifts and relaxation rates upon metal binding can indicate the residues involved in coordination and the binding affinity mdpi.combiosynth.comresearchgate.net. Different NMR techniques, such as 1H, 13C, and 17O NMR, can provide complementary information about the electronic environment of different atoms in the peptide and how they are affected by metal binding louisville.educhemicalbook.comnih.gov. For example, 17O solid-state NMR has been used to study the interactions of carbonyl oxygens in peptides with cations and in hydrogen bonding louisville.edu.

EPR spectroscopy is specifically used to study molecules or complexes with unpaired electrons, such as paramagnetic metal ions like Cu(II) researchgate.netmdpi.compsu.eduuq.edu.aursc.orgnih.govacs.org. EPR spectra are sensitive to the electronic environment and the geometry of the metal ion, providing information about the coordination sphere, the nature of the coordinating ligands, and the symmetry of the complex mdpi.compsu.edursc.orgnih.gov.

In the context of GGHG and its metal complexes, EPR spectroscopy can be used to characterize the binding of paramagnetic metal ions like Cu(II). Studies on copper(II) complexes with histidine-containing peptides, including those with Gly-Gly-His, have utilized EPR to determine the coordination environment around the copper ion, often indicating coordination by nitrogen and oxygen atoms from the peptide mdpi.compsu.edunih.gov. DNA-fiber EPR has been employed to investigate the binding orientation of Cu(II)-peptide complexes to DNA nih.gov. EPR can also provide information about the dynamics of the metal complex rsc.org.

Together, NMR and EPR spectroscopies offer a comprehensive approach to understanding the structural and dynamic aspects of GGHG and its interactions with metal ions, complementing the information obtained from electronic and vibrational spectroscopies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations and Metal Binding Sites

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For H-Gly-Gly-His-Gly-OH, NMR experiments, particularly 1H and 13C NMR, are used to investigate its conformation and identify the specific amino acid residues and atoms involved in metal binding.

Changes in the chemical shifts of specific nuclei (e.g., amide protons, alpha protons, histidine ring protons) upon titration with a diamagnetic metal ion (such as Zn(II) or Ni(II) in its diamagnetic square planar state) indicate proximity to the metal binding site and changes in the local electronic environment or conformation. For this compound, potential binding sites include the N-terminal amino group, amide nitrogens, the imidazole nitrogen atoms of the histidine residue, and the C-terminal carboxylate group. Titration experiments monitoring the chemical shifts of protons and carbons allow for the identification of the primary coordination sites and the determination of binding constants under specific conditions (e.g., pH, buffer).

For example, significant downfield or upfield shifts observed for the N-terminal protons, the amide protons of Gly1, Gly2, and Gly4, and the histidine C2-H and C4-H protons upon metal addition provide evidence for the involvement of the N-terminus, amide nitrogens, and the histidine imidazole ring in metal coordination. The magnitude and direction of these shifts are indicative of the nature of the interaction.

Furthermore, 2D NMR experiments such as COSY, TOCSY, and NOESY are employed to assign resonances and obtain structural constraints. NOESY cross-peaks provide information about inter-proton distances, which can be used to deduce the solution conformation of the peptide in the absence and presence of metal ions. Conformational changes induced by metal binding, such as the formation of turns or specific backbone arrangements that facilitate chelation, can be inferred from changes in NOESY patterns or coupling cons

Theoretical and Computational Conformational Analysis of H Gly Gly His Gly Oh

Quantum Chemical Calculation Approaches (e.g., Ab Initio, Density Functional Theory)

Quantum chemical methods, such as ab initio and Density Functional Theory (DFT), are fundamental tools for exploring the potential energy surface of small molecules and peptide fragments. These methods solve the electronic structure equations to determine the energy and properties of a molecule in a given conformation. For peptides, quantum chemistry can be used to optimize the geometry of different conformers and calculate their relative energies, providing a detailed understanding of local energy minima. Studies on smaller peptide units, such as glycine (B1666218) and alanine (B10760859) peptides, have utilized DFT methods like B3LYP with various basis sets (e.g., 6-31G(d), 6-311G(d,p)) to determine optimal geometries and vibrational frequencies aip.org. These calculations can identify stable conformers and the energy barriers between them. For instance, theoretical studies on glycine conformers have employed Hartree-Fock theory, DFT (B3LYP), and other methods to investigate their conformational preferences and the energy barriers associated with bond rotations aip.orgacs.orgacs.org. While direct quantum chemical calculations on a tetrapeptide like H-Gly-Gly-His-Gly-OH can be computationally demanding for comprehensive conformational sampling, insights gained from studies on smaller constituent peptides (Gly-Gly, Gly-His, His-Gly) and model systems are highly relevant. For example, computational analysis of glycine dimers has been performed using MP2, B3LYP, and M06 methods to study the conformational preferences of neutral, protonated, and deprotonated forms in gas phase and aqueous solution mdpi.com.

Molecular Mechanics (MM) and Empirical Conformational Energy Program for Peptides (ECEPP) for Energy Minimization

Molecular Mechanics (MM) approaches utilize classical physics to approximate the potential energy of a molecular system as a sum of terms representing bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). These methods are significantly less computationally expensive than quantum mechanics, allowing for the study of larger molecules and more extensive conformational sampling. Energy minimization using MM aims to find local minima on the potential energy surface, representing stable conformers.

The Empirical Conformational Energy Program for Peptides (ECEPP) is a specific molecular mechanics force field and program designed for calculating the conformational energy of polypeptides researchgate.nettubitak.gov.tr. ECEPP uses empirical parameters derived from experimental data and theoretical calculations on small molecules to describe the interactions within a peptide chain. ECEPP/2, an updated version, has been used in conformational analysis studies cdnsciencepub.com. The force field includes parameters for geometric features, partial atomic charges, nonbonded interactions, hydrogen bond energies, and torsional potentials for each amino acid researchgate.net. ECEPP calculations involve systematically varying dihedral angles (phi, psi, omega) and side-chain angles (chi) to search for low-energy conformers. While no specific ECEPP studies on this compound were found, ECEPP has been applied to analyze the conformational preferences of various peptides, including those containing glycine and other residues, and has been refined over the years to improve its accuracy in reproducing experimental data and quantum mechanical calculations researchgate.netacs.org. The method is particularly useful for exploring the vast conformational space of peptides by identifying low-energy structures through systematic searches and energy minimization cdnsciencepub.com.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes

Molecular Dynamics (MD) simulations provide a dynamic view of peptide conformational behavior by simulating the motion of atoms over time according to the forces calculated from a force field. This allows for the exploration of the flexibility of the peptide and the transitions between different conformational states. MD simulations are essential for understanding the dynamic nature of peptide structures in various environments, such as in solution.

Studies on histidine-containing peptides have frequently employed MD simulations to investigate their interactions and conformational preferences. For instance, MD simulations have been used to study the orientation and association of Ni(II)•Gly-Gly-His and Ni(II)•Arg-Gly-His with DNA, highlighting the role of the histidine imidazole (B134444) group in interactions acs.orgacs.orgresearchgate.netnih.gov. These simulations can reveal preferred binding modes and the dynamics of the peptide in complex environments. MD simulations are also used to examine the conformational behavior of peptides in different environments, such as lipid bilayers mun.ca.

Constant pH Molecular Dynamics Simulations of Peptide Protonation States

The protonation state of ionizable residues like histidine is highly dependent on the pH of the environment and can significantly influence peptide conformation and interactions. Constant pH MD simulations are a specialized technique that allows the protonation states of titratable groups to change dynamically during the simulation in response to the local environment and the target pH mpg.dempg.deacs.orgdiva-portal.org. This is particularly important for histidine, as its pKa is near physiological pH, meaning its protonation state can fluctuate.

Constant pH MD simulations employ methods that allow for the continuous or discrete change of protonation states mpg.dempg.deacs.org. Techniques like λ-dynamics or hybrid MD-Monte Carlo methods are used to handle the transitions between protonated and unprotonated states acs.orgdiva-portal.org. These simulations can provide insights into the pH-dependent conformational changes and the pKa values of titratable residues within the peptide mpg.dempg.deacs.org. Studies have used constant pH MD to investigate the protonation behavior of histidine in peptides, demonstrating the method's ability to reproduce experimental titration curves and determine pKa shifts mpg.dempg.de. While specific constant pH MD studies on this compound were not found, the application of these techniques to histidine-containing peptides is well-established and crucial for accurately modeling their behavior in aqueous solutions at different pH values.

Replica-Exchange Molecular Dynamics and Enhanced Sampling Techniques for Conformational Exploration

Exploring the complete conformational space of a peptide, especially one with multiple rotatable bonds, can be challenging with conventional MD simulations due to the possibility of getting trapped in local energy minima. Enhanced sampling techniques, such as Replica-Exchange Molecular Dynamics (REMD), are designed to overcome this limitation nih.govrutgers.eduglycoforum.gr.jp.

REMD involves simulating multiple copies (replicas) of the system simultaneously at different temperatures or with different potential energy functions nih.govrutgers.eduglycoforum.gr.jp. Periodically, exchanges of configurations between replicas are attempted based on a Monte Carlo criterion. This allows replicas at higher temperatures to more easily cross energy barriers and explore a wider range of conformations, while exchanges with lower-temperature replicas help to sample the low-energy states more effectively rutgers.eduglycoforum.gr.jp. REMD has been successfully applied to study the folding and conformational preferences of peptides, including those with flexible regions nih.govnih.gov. By enhancing sampling, REMD can provide a more comprehensive picture of the accessible conformational states and their relative populations. Other enhanced sampling techniques, such as adaptive tempering, are also used to accelerate conformational transitions plos.org. These methods are vital for obtaining statistically converged conformational ensembles for peptides.

Force Field Development and Parameterization for Histidine-Containing Peptide Systems

The accuracy of MD simulations relies heavily on the quality of the force field used to describe the interatomic interactions. For peptides containing histidine, accurate parameterization of the histidine residue, particularly concerning its different protonation states and interactions with the environment, is crucial.

Force field development involves deriving parameters (e.g., partial charges, Lennard-Jones parameters, torsional parameters) that accurately reproduce experimental data and/or high-level quantum mechanical calculations nih.govresearchgate.net. For histidine, parameterization needs to account for the neutral (δ-tautomer and ε-tautomer) and protonated forms of the imidazole ring mpg.de. Ongoing efforts focus on developing and validating force fields that can accurately model the behavior of histidine and other amino acids in various environments, including in the presence of metal ions or membranes mun.caacs.org. Studies have focused on improving force fields like AMBER and CHARMM to better reproduce experimental data such as NMR chemical shifts and coupling constants for peptides researchgate.netnih.govresearchgate.net. The development of polarizable force fields is also an active area of research, aiming to include the effects of induced electronic polarization, which can be important for accurately describing interactions in different environments nih.gov. Accurate force fields for histidine-containing peptides are essential for reliable MD simulations and conformational analysis.

Analysis of Intramolecular Hydrogen Bonding and Non-Covalent Interactions in Peptide Conformations

Intramolecular hydrogen bonds and other non-covalent interactions play a critical role in determining the preferred conformations of peptides. These interactions, such as hydrogen bonds between backbone amide groups (e.g., C5, C7, C10 hydrogen bonds) and side-chain interactions, stabilize specific folded structures.

Biomimetic and Catalytic Applications of H Gly Gly His Gly Oh Analogues

Design Principles for Mimicking Metalloprotein Active Sites in Synthetic Peptides

Synthetic peptides are designed to mimic the structure and function of natural metalloprotein active sites by incorporating specific amino acid residues capable of coordinating metal ions within a defined peptide sequence and conformation. The design principles leverage the unique coordination chemistry offered by side chains such as the imidazole (B134444) of histidine, the carboxylate of aspartate and glutamate, the thiol of cysteine, and the amide backbone.

The presence of histidine in H-Gly-Gly-His-Gly-OH is particularly significant. Histidine is a versatile ligand for a wide range of metal ions, including copper, zinc, nickel, and cobalt. Its imidazole ring can act as a neutral or anionic ligand depending on protonation state and pH, offering flexible coordination modes. In the context of this compound, the sing

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.